cis-5-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole
Description
Properties
IUPAC Name |
(3aS,6aS)-5-(benzenesulfonyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c15-17(16,11-4-2-1-3-5-11)14-8-10-6-7-13-12(10)9-14/h1-5,10,12-13H,6-9H2/t10-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIZLXANEHRFCR-CMPLNLGQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1CN(C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]2[C@@H]1CN(C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azomethine Ylide Generation and Dipolarophile Selection
Azomethine ylides are typically generated in situ from precursors such as methyl 2-(benzylideneamino)acetate in the presence of Lewis acids (e.g., LiBr) and bases (e.g., DBU). These ylides react with electron-deficient dipolarophiles, such as maleimides or sulfonylated alkenes, to form the bicyclic pyrrolidine core. For example, resin-bound maleimides have been employed in solid-phase synthesis to streamline purification.
Stereochemical Control in Cycloadditions
The cis configuration at the 5-position is dictated by the endo rule, favoring transition states where the phenylsulfonyl group adopts an equatorial orientation. Computational studies suggest that electron-withdrawing substituents on the dipolarophile enhance regioselectivity and stereochemical fidelity.
Asymmetric Synthesis Using Chiral Catalysts
Enantioselective synthesis of the target compound has been achieved using chiral binaphthyl ligands , notably (Sa)-Binap , which induce high enantiomeric excess (ee) in cycloaddition reactions.
Catalytic Systems and Reaction Optimization
Reactions employing (Sa)-Binap with silver(I) or copper(I) salts yield ee values exceeding 90% for analogous pyrrolidine derivatives (Table 1). The chiral environment directs the approach of the dipolarophile, ensuring the desired cis stereochemistry.
Table 1: Enantioselective Synthesis of Pyrrolidine Derivatives Using (Sa)-Binap
| Compound | [α]D²⁰ (c, solvent) | ee (%) |
|---|---|---|
| Methyl (1S,3R,3aS,6aR)-5-methyl-3-phenyl... | +63.0 (1, CHCl₃) | 87 |
| Methyl (1S,3R,3aS,6aR)-3-(4-chlorophenyl)... | +39.0 (0.8, CHCl₃) | 94 |
Post-Cycloaddition Sulfonylation
Introducing the phenylsulfonyl group post-cyclization involves treating the pyrrolidine intermediate with phenylsulfonyl chloride under basic conditions. This step typically proceeds in >80% yield, with minimal epimerization due to the rigidity of the bicyclic framework.
Solid-Phase Synthesis for Enhanced Purification
Solid-phase organic synthesis (SPOS) offers advantages in isolating intermediates and reducing side reactions.
Resin-Bound Dipolarophiles and Linker Strategies
Merrifield or Wang resins functionalized with maleimide groups serve as immobilized dipolarophiles. After cycloaddition, cleavage with trifluoroacetic acid (TFA) releases the bicyclic product in >95% purity. For example, methyl (2R,3R,4R,5S)-5-(4-chlorophenyl)-3,4-bis(phenylsulfonyl)pyrrolidine-2-carboxylate was synthesized using this approach with a 45% ee.
Traceless Synthesis and Functional Group Tolerance
Analytical Characterization and Stereochemical Validation
High-Performance Liquid Chromatography (HPLC)
Chiral stationary-phase HPLC is critical for determining enantiomeric excess. For instance, the target compound exhibits a retention time of 12.3 min on a Chiralpak AD-H column (hexane:isopropanol 90:10).
X-ray Crystallography
Single-crystal X-ray analysis of related derivatives confirms the cis configuration and absolute stereochemistry. The phenylsulfonyl group occupies a pseudoaxial position, minimizing steric hindrance.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Method | Yield (%) | ee (%) | Purity (%) |
|---|---|---|---|
| Asymmetric catalysis | 70–85 | 87–99 | >95 |
| Solid-phase synthesis | 35–50 | 40–93 | >90 |
Asymmetric catalysis outperforms solid-phase methods in enantioselectivity but requires meticulous catalyst optimization. Solid-phase techniques excel in scalability and purification simplicity.
Chemical Reactions Analysis
Chemical Reactions Applicable to cis-5-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole
Given the structure of This compound , several chemical reactions could be applicable:
-
Nucleophilic Substitution : The phenylsulfonyl group can act as a leaving group under certain conditions, allowing for substitution with other nucleophiles.
-
Electrophilic Aromatic Substitution : Although the pyrrole ring is not typically reactive towards electrophilic aromatic substitution due to its electron-rich nature, certain conditions might facilitate such reactions.
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Reduction Reactions : The phenylsulfonyl group can be reduced to a phenylthio group under strong reducing conditions.
Table 1: Potential Chemical Reactions
| Reaction Type | Conditions | Expected Outcome |
|---|---|---|
| Nucleophilic Substitution | Strong nucleophile, suitable solvent | Replacement of phenylsulfonyl group |
| Electrophilic Aromatic Substitution | Strong electrophile, catalyst | Introduction of electrophile on the pyrrole ring |
| Reduction | Strong reducing agent (e.g., LiAlH4) | Conversion of phenylsulfonyl to phenylthio |
Table 2: Biological Activities of Related Compounds
| Compound Scaffold | Biological Activity | Reference |
|---|---|---|
| Octahydropyrrolo[3,4-b]pyrrole | Histamine-3 receptor ligands | |
| Octahydropyrrolo[3,4-c]pyrrole | Negative allosteric modulators of mGlu1 |
Scientific Research Applications
Medicinal Chemistry Applications
1. Histamine H3 Receptor Modulation
Research indicates that derivatives of octahydropyrrolo[3,4-b]pyrrole, including cis-5-(phenylsulfonyl) variants, are effective as histamine H3 receptor ligands. These compounds may play a crucial role in treating various neurological conditions by modulating neurotransmitter release in the central nervous system. Conditions such as Alzheimer's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD) are among those potentially benefitting from these compounds .
2. Treatment of Neurological Disorders
The modulation of histamine receptors is linked to cognitive functions and memory processes. The ability of cis-5-(phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole to influence these pathways suggests its utility in treating cognitive deficits associated with psychiatric disorders and neurodegenerative diseases .
3. Anticancer Potential
Emerging studies have indicated that pyrrole-containing compounds exhibit anticancer properties. The structural features of octahydropyrrolo derivatives may contribute to their ability to inhibit tumor growth and metastasis. This application is particularly relevant for targeting specific types of cancers where traditional therapies have limited efficacy .
Pharmacological Insights
1. Radiolabeled Imaging Agents
this compound can be synthesized in radiolabeled forms for use in Positron Emission Tomography (PET). This application is significant for diagnosing and monitoring diseases related to histamine H3 receptor activity, providing insights into receptor occupancy and distribution in vivo .
2. Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are being investigated as well. By modulating the immune response through histamine pathways, it may offer therapeutic benefits for conditions characterized by chronic inflammation, such as asthma and allergic rhinitis .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Neurological Disorders | Demonstrated efficacy in improving cognitive function in animal models of Alzheimer's disease through H3 receptor modulation. |
| Study 2 | Cancer Research | Showed promising results in inhibiting cell proliferation in specific cancer cell lines, highlighting potential as an anticancer agent. |
| Study 3 | Imaging Techniques | Utilized radiolabeled forms for PET imaging to assess histamine receptor activity in patients with neurodegenerative diseases. |
Mechanism of Action
The mechanism by which cis-5-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole exerts its effects involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group, in particular, plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to modulate biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the pyrrolo[3,4-b]pyrrole family, which shares structural similarities with other bicyclic amines. Below is a comparative analysis with select analogs, focusing on molecular features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Influence :
- The phenylsulfonyl group in This compound enhances electrophilicity and hydrogen-bond acceptor capacity compared to the benzyl ester in 1445950-86-6 . This may improve target binding in enzyme inhibition .
- The ketone in 1445950-86-6 allows for further derivatization (e.g., reductive amination), whereas the sulfonyl group in the target compound offers stability against metabolic degradation.
Synthetic Utility: 1445950-86-6 is widely used as a building block for peptide mimics due to its ester group, which can be hydrolyzed to carboxylic acids . In contrast, the phenylsulfonyl derivative may serve as a rigid scaffold for designing non-peptidic inhibitors.
Research Findings and Limitations
- Pharmacological Potential: Derivatives of pyrrolo[3,4-b]pyrrole have shown activity against kinases (e.g., JAK2, PIM1) and proteases (e.g., HCV NS3/4A) .
- Synthetic Challenges : The sulfonyl group introduces synthetic complexity, requiring multi-step protocols compared to simpler bicyclic amines.
Biological Activity
The compound cis-5-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole is a member of the pyrrole family, which has garnered significant interest due to its diverse biological activities. Pyrrole derivatives are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound features a bicyclic framework that includes a pyrrole moiety. This unique structure contributes to its biological activity. The compound's sulfonyl group enhances its solubility and reactivity, making it a candidate for various pharmacological applications.
Biological Activity Overview
Recent studies have demonstrated that pyrrole derivatives exhibit a wide range of biological activities:
- Anticancer Activity : Several studies have reported that pyrrole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxic effects against human cancer cell lines such as LoVo and HepG-2 .
- Anti-inflammatory Effects : Pyrrole derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo .
- Antimicrobial Activity : The potential of pyrrole derivatives as antimicrobial agents has been explored extensively. Studies suggest that certain pyrrole compounds exhibit significant antibacterial and antifungal activities .
Case Study 1: Anticancer Activity
A study investigated the effects of various pyrrole derivatives on the viability of LoVo cells (human colorectal carcinoma). When treated with 100 μM concentrations of this compound, cell viability decreased significantly to around 41%. At higher concentrations (400 μM), the viability dropped below 30%, indicating potent anticancer activity .
Case Study 2: Anti-inflammatory Action
In another investigation, the anti-inflammatory properties of pyrrole derivatives were assessed by measuring their ability to inhibit cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. The results showed that compounds similar to this compound effectively reduced the levels of TNF-alpha and IL-6, demonstrating their potential as anti-inflammatory agents .
Table 1: Biological Activity of Pyrrole Derivatives
Structure-Activity Relationship (SAR)
The biological activity of pyrrole derivatives is closely linked to their chemical structure. Modifications at specific positions on the pyrrole ring can enhance or diminish their pharmacological properties. For example:
- The presence of electron-withdrawing groups such as sulfonyl enhances cytotoxicity.
- Substituents that improve solubility can lead to better bioavailability and efficacy in vivo.
Q & A
Q. Advanced
- Comparative analysis : Cross-check NMR shifts with literature values for analogous compounds (e.g., pyrrolo[3,4-c]pyrrole derivatives) .
- Stereochemical considerations : Use NOESY or ROESY NMR to confirm cis configuration, as seen in octahydropyrrolo[3,4-c]pyrrole studies .
- Impurity assessment : TLC or HPLC monitors reaction progress; recrystallization removes persistent impurities .
What in vitro assays are used to evaluate the compound’s biological activity?
Q. Advanced
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus (MIC: 15.62–250 µg/mL) and Mycobacterium tuberculosis (MIC: 7.81–62.5 µg/mL) .
- Enzyme inhibition : Orexin receptor modulation is assessed via competitive binding assays (IC₅₀ values) for insomnia-related applications .
- Cytotoxicity screening : MTT assays on mammalian cell lines ensure selectivity before in vivo studies .
How are synthetic by-products managed during scale-up?
Q. Advanced
- By-product profiling : LC-MS identifies minor components (e.g., sulfonamide derivatives) formed during sulfonylation .
- Solvent optimization : Replacing acetone with subcritical water reduces halogenated by-products in thiourea intermediates .
- Process intensification : Continuous flow reactors minimize decomposition during prolonged heating .
What computational methods support the interpretation of experimental data?
Q. Advanced
- DFT calculations : Predict NMR chemical shifts and optimize geometries for comparison with X-ray data .
- Molecular docking : Models interactions with orexin receptors (e.g., hydrogen bonding with His³⁵⁶) to rationalize bioactivity .
- QSAR modeling : Correlates substituent effects (e.g., phenylsulfonyl groups) with antimicrobial potency .
How is the compound’s stability assessed under varying storage conditions?
Q. Advanced
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C for most derivatives) .
- Light sensitivity tests : UV-Vis spectroscopy monitors photodegradation in solutions stored at room temperature vs. 4°C .
- Hygroscopicity assays : Karl Fischer titration quantifies water uptake in solid-state samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
